molecular formula C9H10Br2O2S B3056285 3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine CAS No. 701209-98-5

3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine

Cat. No. B3056285
CAS RN: 701209-98-5
M. Wt: 342.05
InChI Key: JSDPDQPADLMIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine” is a chemical compound . It contains a total of 27 bonds, including 15 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 seven-membered ring, and 1 ten-membered ring .


Chemical Reactions Analysis

This compound has been used in the creation of electrochromic capacitive windows . It has been combined with other polymers to create a high contrast electrochromic polymer (ECP) layer . The compound shows high transparency and large color contrast, indicating its potential in various electrochemical devices .

Scientific Research Applications

Future Directions

The compound’s use in electrochromic capacitive windows suggests potential future applications in energy-saving devices and other electrochemical devices . Its high transparency and color contrast make it suitable for use in smart windows that can control the blocking and transmission of visible light .

properties

IUPAC Name

3,3-bis(bromomethyl)-2,4-dihydrothieno[3,4-b][1,4]dioxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O2S/c10-3-9(4-11)5-12-7-1-14-2-8(7)13-6-9/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDPDQPADLMIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CSC=C2O1)(CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732447
Record name 3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

701209-98-5
Record name 3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine
Reactant of Route 2
3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine
Reactant of Route 3
3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine
Reactant of Route 4
3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine
Reactant of Route 5
3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine
Reactant of Route 6
3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.